![molecular formula C19H13Cl2N3S B2625902 4-[(2-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1223810-36-3](/img/structure/B2625902.png)

4-[(2-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. The presence of the chlorobenzyl and chlorophenyl groups suggests that it might undergo reactions typical of these groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties that could be predicted include its molecular weight, solubility, melting point, and boiling point.Applications De Recherche Scientifique

Synthesis and Characterization

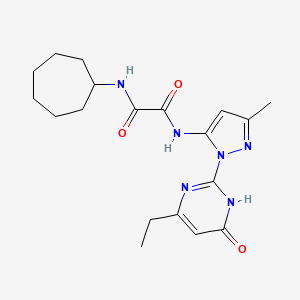

Pyrazolo[1,5-a]pyrazine derivatives, like 4-[(2-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine, have been extensively studied in the field of synthetic organic chemistry. These compounds exhibit significant versatility and have been involved in the synthesis and characterization of various derivatives. For instance, Xu Li-feng (2011) outlined the synthesis and characterization of new 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, highlighting the wide-ranging biological activities these compounds exhibit in medicine. The structural characterization of these compounds was performed using techniques such as IR and 1H NMR, underscoring the importance of detailed analytical methods in understanding the properties of these derivatives Xu Li-feng, (2011).

Biological Activity and Antimicrobial Properties

The biological activity of pyrazolo[1,5-a]pyrazine derivatives and related compounds has been a significant focus of research, particularly in exploring their antimicrobial properties. Zaki, Sayed, and Elroby (2016) emphasized the antimicrobial activity of pyrazolo[1,5-a]pyrimidines, noting their efficiency in inhibiting the growth of both gram-positive and gram-negative bacteria. These findings were supported by a comparative study of the biological activity of the synthesized compounds with standard antibiotics such as ampicillin and tetracycline Yasser H. Zaki, A. R. Sayed, S. Elroby, (2016). Furthermore, compounds synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showcased antibacterial activities against both Gram-positive and Gram-negative bacteria, with the sulfamide derivative being particularly effective Ishak Bildirici, A. Şener, İ. Tozlu, (2007).

Synthesis Protocols and Molecular Orbital Calculations

The development of synthesis protocols and molecular orbital calculations for pyrazolo[1,5-a]pyrazine derivatives and related compounds has been crucial in advancing our understanding of their properties and potential applications. Al-Afaleq (2000) reported on the efficient synthesis of novel pyrazolo[1,5-α]pyrimidine derivatives, providing insights into the chemical processes involved in their creation. This research not only expanded the repertoire of pyrazolo[1,5-a]pyrazine derivatives but also contributed to the broader field of heterocyclic compound synthesis Eljazi I. Al-Afaleq, (2000).

Orientations Futures

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-4-[(2-chlorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3S/c20-15-7-5-13(6-8-15)17-11-18-19(22-9-10-24(18)23-17)25-12-14-3-1-2-4-16(14)21/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXAXTIJHXMULM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625823.png)

![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2625824.png)

![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2625831.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2625832.png)

![2-[4-(2-Hydroxyethylamino)anilino]ethanol](/img/structure/B2625835.png)